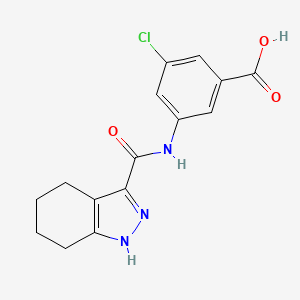
4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide, also known as MTZM, is a chemical compound that has been subject to extensive scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. This modulation results in the suppression of abnormal neuronal activity, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide has been shown to exhibit a number of biochemical and physiological effects, including the modulation of GABA and glutamate activity, the suppression of abnormal neuronal activity, and the inhibition of cancer cell growth. Additionally, it has been found to possess antioxidant and anti-inflammatory properties, indicating its potential use in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on 4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of other neurological disorders, and the exploration of its potential use as an anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of 4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide and its potential side effects.
Méthodes De Synthèse
4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-amino-2-methyl-1-propanol with 4-methylsulfonylbenzaldehyde to form the corresponding imine. This imine is then reacted with thioamide to form the desired product, 4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide.
Applications De Recherche Scientifique
4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit significant activity against cancer cells, making it a promising candidate for the development of anti-cancer drugs. Additionally, 4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide has been found to possess potent anticonvulsant and anxiolytic properties, indicating its potential use in the treatment of epilepsy and anxiety disorders.
Propriétés
IUPAC Name |
4-methylsulfonyl-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S2/c1-20(17,18)15-5-2-4-14(6-7-15)11(16)13-9-10-12-3-8-19-10/h3,8H,2,4-7,9H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBMFNCSUQYSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC1)C(=O)NCC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-3-[3-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]benzamide](/img/structure/B7449974.png)
![N-methyl-N-(6-methylpyridazin-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide](/img/structure/B7449986.png)
![N-[(4-chlorophenyl)methyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7449990.png)
![7-[2-[[1-(2-Fluoroethyl)pyrazol-3-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7449999.png)

![3-[(3-Amino-5-methyl-1,2-oxazol-4-yl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7450009.png)
![4-[6-(2,6-Difluorophenyl)pyridazin-3-yl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7450015.png)
![2-[Ethyl-(2-methylpyrazol-3-yl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7450019.png)

![5-cyclopropyl-7-(difluoromethyl)-N-methyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450038.png)
![2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide](/img/structure/B7450045.png)
![2-[(2S,6R)-4-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)-2,6-dimethylpiperazin-1-yl]ethanol](/img/structure/B7450046.png)

![(2R)-3-[(6-chloro-1,8-naphthyridin-2-yl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7450066.png)